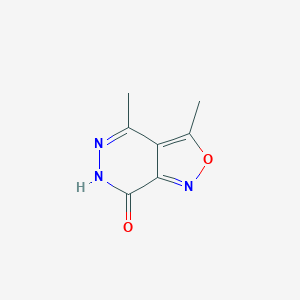
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- is a chemical compound used in scientific research. Its versatile nature allows for diverse applications in various fields, including drug discovery, material science, and catalysis. It has been identified as a potential substrate for new aldose reductase inhibitors .
Molecular Structure Analysis
The molecular formula of ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- is C7H7N3O2 . Its average mass is 165.149 Da and its monoisotopic mass is 165.053833 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- include a density of 1.6±0.1 g/cm3, a molar refractivity of 40.7±0.5 cm3, and a molar volume of 104.3±7.0 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its ACD/LogP is -0.96, and its ACD/LogD (pH 5.5) is -0.19 .Aplicaciones Científicas De Investigación
Isoxazoline Derivatives in Anticancer Research
Isoxazolines, an important class of nitrogen and oxygen-containing heterocycles, have been significantly explored for their anticancer potential. Natural products containing isoxazoline derivatives have been identified as potential chemotherapeutic agents. These compounds have been studied for their structural-activity relationship and the influence of stereochemical aspects on anticancer activity, providing insights that could guide the development of novel anticancer drugs (Kamalneet Kaur et al., 2014).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, have been recognized for their versatility in synthetic chemistry and biological importance. These compounds have found applications in the formation of metal complexes, catalysts design, asymmetric catalysis and synthesis, and various medicinal applications, showcasing their broad utility in drug development and organic synthesis (Dongli Li et al., 2019).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, a structural analog to the compound of interest, has been extensively used as a scaffold in kinase inhibitor design due to its ability to interact with kinases via multiple binding modes. This scaffold's versatility underlines its potential in the development of novel therapeutic agents targeting a wide range of kinase-related disorders (Steve Wenglowsky, 2013).
Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry
Organophosphorus azoles, including pyrroles, pyrazoles, and imidazoles, have been extensively studied for their structural characteristics using NMR spectroscopy and quantum chemistry. These studies have contributed to a deeper understanding of tetra-, penta-, and hexacoordinated phosphorus atoms in these molecules, highlighting their importance in synthetic chemistry and materials science (L. Larina, 2023).
Direcciones Futuras
As a potential substrate for new aldose reductase inhibitors , ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- may have future applications in the development of treatments for complications of diabetes. Its versatile nature also allows for diverse applications in various fields, including drug discovery, material science, and catalysis, suggesting a wide range of potential future directions.
Propiedades
IUPAC Name |
3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-3-5-4(2)12-10-6(5)7(11)9-8-3/h1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINKYECDKUZHJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166587 |
Source


|
| Record name | Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 3,4-DIMETHYL- | |
CAS RN |
15911-16-7 |
Source


|
| Record name | Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


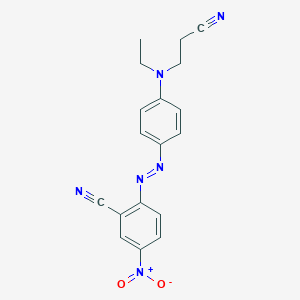
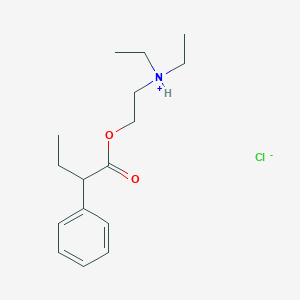
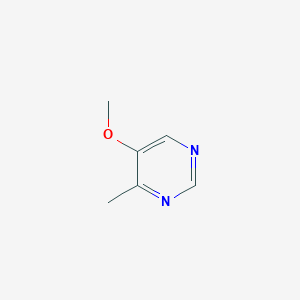




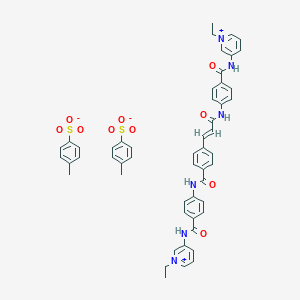



![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
